(S,S)-2,3-叔丁基甲基膦基喹喔啉

描述

“(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline” is a type of chiral organophosphorus compound. These compounds, which possess a P-stereogenic center, have been widely used as agricultural chemicals, pharmaceuticals, organocatalysts, and ligands for transition-metal catalysis . P-Stereogenic intermediates bearing a tert-butyl (methyl)phosphino group are important for the preparation of several commonly used diphosphine ligands .

Synthesis Analysis

A new and convenient synthesis for a number of P-stereogenic intermediates possessing a tert-butyl (methyl)phosphino group has been developed . The reported route relies on an air- and moisture-stable secondary phosphine oxide prepared from a readily available starting material, trichlorophosphane . The synthesis of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane as a rhodium complex has also been described .Chemical Reactions Analysis

These compounds have been successfully applied in many asymmetric catalyses such as hydrogenations, hydrosilylations, allylic substitutions, hydroacylations, borylations, conjugated additions, cross-couplings, etc .科学研究应用

1. 有机合成中的催化作用

(S,S)-2,3-叔丁基甲基膦基喹喔啉及其衍生物已被发现在催化过程中是有效的配体。例如,它们已被用于铑催化的不对称烯烃氢化反应中,表现出高对映选择性和催化活性 (Imamoto et al., 2012)。这在手性药用成分的制备中具有实际用途。

2. 癌症研究中的抗增殖活性

含有(S,S)-2,3-叔丁基甲基膦基喹喔啉配体的新型Au(III)配合物已被合成,并显示出对一系列细胞系的显著抗增殖活性。这表明它们有潜力作为新型抗癌药物 (Arojojoye et al., 2020)。

3. 过渡金属催化反应中的应用

该化合物已被用作过渡金属催化反应中的P-手性膦基配体。它以其空气稳定性和在铑催化的不对称氢化反应以及铑或钯催化的碳-碳键形成反应中的优异对映选择性而著称 (Imamoto et al., 2005)。

4. 新型聚合物材料的开发

(S,S)-2,3-叔丁基甲基膦基喹喔啉已被纳入新型共轭聚合物的合成中。这些聚合物在电致变色和光伏等领域显示出潜在应用,表现出圆二色性和亲液晶形成等性质 (Marumoto et al., 2020)。

5. 新型药物的开发

含有(S,S)-2,3-叔丁基甲基膦基喹喔啉的Au(I)配合物已被发现是有效的抗肿瘤药物,具有广泛的抗肿瘤活性,特别对源自结肠和卵巢的肿瘤细胞系具有显著效果 (Hayashi et al., 2014)。

作用机制

Target of Action

The primary targets of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline are transition metals in catalytic systems . These transition metals, when combined with the compound, form complexes that are used in various chemical reactions, including asymmetric hydrogenation .

Mode of Action

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline interacts with its targets by forming a complex with the transition metals. This complex then acts as a catalyst in the hydrogenation of acyclic aromatic N-aryl imines . The compound’s unique structure allows it to provide powerful stereocontrol, while the electron-rich properties of the dialkyl substituents greatly improve catalytic activity .

Biochemical Pathways

The primary biochemical pathway affected by (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is the hydrogenation of acyclic aromatic N-aryl imines . The compound, as part of a transition metal complex, catalyzes this reaction, leading to the production of optically active secondary amines .

Result of Action

The result of the action of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is the production of optically active secondary amines . These amines are produced with high enantioselectivity, making the compound valuable in the synthesis of chiral molecules .

Action Environment

The action, efficacy, and stability of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pressure . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and exposure to light or oxygen.

生化分析

Biochemical Properties

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline plays a crucial role in biochemical reactions, particularly in the realm of asymmetric catalysis. It interacts with various enzymes, proteins, and other biomolecules, often serving as a ligand for transition metal complexes. These interactions are typically characterized by the formation of stable complexes that facilitate catalytic processes. For instance, (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline has been shown to form complexes with rhodium and iridium, which are effective in catalyzing hydrogenation reactions .

Cellular Effects

The effects of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism of action. These metal complexes can facilitate various catalytic processes, including hydrogenation and hydroformylation, by providing a chiral environment that enhances reaction selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to degradation. Long-term studies have shown that (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline can have sustained effects on cellular function, particularly in in vitro settings where it is used as a catalyst in biochemical reactions .

Dosage Effects in Animal Models

The effects of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline in animal models vary with dosage. At lower doses, the compound has been observed to facilitate catalytic processes without significant adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in normal cellular function and metabolic processes. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is involved in several metabolic pathways, primarily through its role as a ligand in transition metal-catalyzed reactions. It interacts with enzymes and cofactors that are essential for these catalytic processes, influencing metabolic flux and the levels of various metabolites. The compound’s impact on metabolic pathways is closely linked to its ability to form stable complexes with transition metals, which facilitate a range of biochemical reactions .

Transport and Distribution

Within cells and tissues, (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments, where it can exert its catalytic effects. The distribution of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline within cells is influenced by its chemical properties, including its size, charge, and hydrophobicity .

Subcellular Localization

The subcellular localization of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is a critical factor in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in catalysis, as it ensures that (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is positioned in the optimal environment for its catalytic activity. Studies have shown that the compound can localize to the mitochondria, where it participates in metabolic processes .

属性

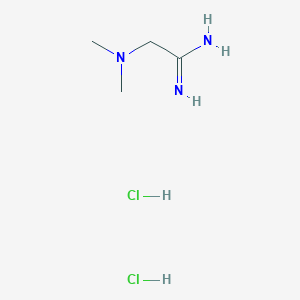

IUPAC Name |

(S)-tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZBLHZZDMCPGX-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@](C)C1=NC2=CC=CC=C2N=C1[P@@](C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866081-62-1, 1107608-80-9 | |

| Record name | (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline facilitate asymmetric synthesis?

A1: (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline acts as a chiral ligand, typically coordinating to transition metals like ruthenium []. This forms a chiral catalyst capable of differentiating between two enantiomeric faces of a substrate molecule during a reaction. For instance, the research highlights its application in the asymmetric hydrogenation of β-keto-compounds, leading to the formation of optically active β-hydroxycarboxylic acid derivatives []. The chiral environment provided by the ligand around the metal center dictates the preferential formation of one enantiomer over the other, achieving high enantiomeric excess.

Q2: Are there any structural differences between the gold(III) complexes formed with the (R,R) and (S,S) enantiomers of 2,3-Bis(tert-butylmethylphosphino)quinoxaline and do these differences impact their antiproliferative activities?

A2: While both (R,R)-(–)-2,3-Bis(tert-butylmethylphosphino)quinoxaline and (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline readily form complexes with gold(III), resulting in (R,R)-(–)-2,3-Bis(tert-butylmethylphosphino)quinoxalinedichlorogold(III) tetrachloroaurates(III) (1) and (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxalinedichlorogold(III) tetrachloroaurates(III) (2) respectively [], interestingly, the two enantiomeric gold complexes do not exhibit different cytotoxic effects. This suggests that the chirality of the ligand in this specific instance might not be the determining factor influencing the antiproliferative activity []. Further research is needed to fully understand the structure-activity relationships in these gold(III) complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine dihydrochloride](/img/structure/B1372028.png)

![2-{[3-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B1372037.png)

![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)

![[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride](/img/structure/B1372042.png)

![3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1372047.png)

![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)